molecular formula C16H15N5OS B12122691 Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]- CAS No. 1225851-82-0

Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]-

Cat. No.: B12122691
CAS No.: 1225851-82-0
M. Wt: 325.4 g/mol
InChI Key: PXKMEEVUDULZEQ-UHFFFAOYSA-N
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Description

Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]- is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]- typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the pyridine ring and the phenylthio group. Common reagents used in these reactions include hydrazine, acetic anhydride, and thiophenol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-phenyl-
  • Acetamide, N-(2-phenylethyl)-
  • Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-

Uniqueness

Compared to similar compounds, Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]- is unique due to its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1225851-82-0

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-(5-amino-3-phenylsulfanyl-1-pyridin-2-ylpyrazol-4-yl)acetamide

InChI

InChI=1S/C16H15N5OS/c1-11(22)19-14-15(17)21(13-9-5-6-10-18-13)20-16(14)23-12-7-3-2-4-8-12/h2-10H,17H2,1H3,(H,19,22)

InChI Key

PXKMEEVUDULZEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N(N=C1SC2=CC=CC=C2)C3=CC=CC=N3)N

Origin of Product

United States

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